molecular formula C7H9BrClNO B3265622 O-(4-Bromobenzyl)hydroxylamine hydrochloride CAS No. 40780-59-4

O-(4-Bromobenzyl)hydroxylamine hydrochloride

Cat. No.: B3265622
CAS No.: 40780-59-4
M. Wt: 238.51 g/mol
InChI Key: CAXHZLQANSFMEJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

O-(4-Bromobenzyl)hydroxylamine hydrochloride can be synthesized through the reaction of 4-bromobenzylamine with hydroxylamine . The reaction typically involves mixing equimolar amounts of 4-bromobenzylamine and hydroxylamine in a suitable solvent, followed by stirring at an appropriate temperature until the reaction is complete. The product is then isolated through crystallization and purification .

Industrial Production Methods

In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, solvent choice, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

O-(4-Bromobenzyl)hydroxylamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction reactions yield amines, while substitution reactions produce various substituted derivatives .

Mechanism of Action

The mechanism by which O-(4-Bromobenzyl)hydroxylamine hydrochloride exerts its effects involves its ability to act as a nucleophile. It can form covalent bonds with electrophilic centers in target molecules, leading to modifications in their structure and function. This property is particularly useful in biochemical studies where the compound is used to modify proteins and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(4-Bromobenzyl)hydroxylamine hydrochloride is unique due to the presence of both the bromine atom and the hydroxylamine group. This combination allows it to participate in a wider range of chemical reactions compared to its similar compounds .

Properties

IUPAC Name

O-[(4-bromophenyl)methyl]hydroxylamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO.ClH/c8-7-3-1-6(2-4-7)5-10-9;/h1-4H,5,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAXHZLQANSFMEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40736497
Record name O-[(4-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40780-59-4
Record name O-[(4-Bromophenyl)methyl]hydroxylamine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40736497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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O-(4-Bromobenzyl)hydroxylamine hydrochloride
Reactant of Route 2
O-(4-Bromobenzyl)hydroxylamine hydrochloride
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O-(4-Bromobenzyl)hydroxylamine hydrochloride
Reactant of Route 4
O-(4-Bromobenzyl)hydroxylamine hydrochloride
Reactant of Route 5
O-(4-Bromobenzyl)hydroxylamine hydrochloride
Reactant of Route 6
O-(4-Bromobenzyl)hydroxylamine hydrochloride

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